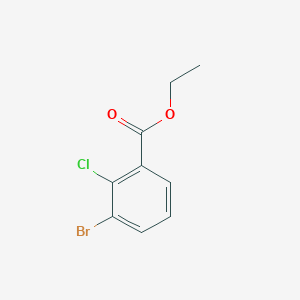

Ethyl 3-bromo-2-chlorobenzoate

Description

Contextualization within Halogenated Aromatic Compound Chemistry

Halogenated aromatic compounds are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commdpi.com The introduction of halogen atoms onto an aromatic ring can significantly alter its electronic properties and reactivity, providing a handle for further chemical transformations. numberanalytics.com These transformations often involve well-established reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and the formation of organometallic reagents.

The synthesis of halogenated aromatic compounds like Ethyl 3-bromo-2-chlorobenzoate typically involves electrophilic aromatic substitution reactions, where a halogen electrophile is introduced onto the benzene (B151609) ring. numberanalytics.com The specific conditions of these reactions, including the choice of halogenating agent and catalyst, are crucial for controlling the regioselectivity—the precise placement of the halogen atoms on the ring. numberanalytics.com In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for these halogenation reactions. researchgate.net

Research Significance of Halogenation Patterns in Aromatic Systems

The specific arrangement of halogen atoms on an aromatic ring, known as the halogenation pattern, has a profound impact on the molecule's physical, chemical, and biological properties. The interplay of the electronic effects (both inductive and resonance) of the halogens and other substituents on the ring dictates the molecule's reactivity and potential applications.

In the case of this compound, the presence of a bromine atom at the 3-position and a chlorine atom at the 2-position relative to the ester group creates a unique electronic and steric environment. This specific substitution pattern can influence the molecule's reactivity in subsequent synthetic steps. For instance, the relative positions of the halogens can direct the regiochemical outcome of further substitutions on the aromatic ring.

Computational studies and quantum chemical approaches are increasingly being used to understand how different halogenation patterns can fine-tune non-covalent interactions. rsc.org This understanding is critical for the rational design of molecules with specific properties, for example, in the development of new materials or biologically active compounds. Research has shown that heavier halogens like bromine and iodine often lead to stronger intermolecular interactions compared to fluorine and chlorine. rsc.org

Overview of Current Research Trajectories for this compound and Chemically Related Benzoate (B1203000) Derivatives

Current research involving this compound and its chemical relatives primarily focuses on their utility as building blocks in organic synthesis. These compounds are often employed as intermediates in the construction of more complex molecular architectures.

For instance, related halogenated benzoic acid derivatives are used as precursors in the synthesis of pharmaceuticals. google.com The halogen atoms can be readily replaced or can participate in cross-coupling reactions to introduce new functional groups, paving the way for the creation of diverse chemical libraries for drug discovery. For example, 6-Amino-3-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat diabetes.

The synthesis of various isomers, such as Ethyl 5-bromo-2-chlorobenzoate, and their subsequent reactions are also areas of active investigation. chemeo.comlookchem.com The development of efficient and regioselective synthetic routes to these halogenated esters is a significant goal, as it allows for the precise control needed for targeted molecular design. The synthesis of Ethyl 5-bromo-2-chlorobenzoate, for example, can be achieved through the esterification of 5-bromo-2-chlorobenzoic acid. lookchem.com This precursor acid can be prepared via the bromination of 2-chlorobenzonitrile (B47944) followed by hydrolysis, a method that offers high regioselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261791-50-7 aaronchem.combldpharm.combiosynth.com |

| Molecular Formula | C9H8BrClO2 americanelements.comaaronchem.com |

| Molecular Weight | 263.52 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)Br)Cl americanelements.com |

| Appearance | Liquid americanelements.com |

Table 2: Related Halogenated Benzoate Esters and their Precursors

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Ethyl 5-bromo-2-chlorobenzoate | 76008-73-6 chemeo.com | C9H8BrClO2 chemeo.com |

| Ethyl 2-bromo-4-chlorobenzoate | 690260-90-3 | C9H8BrClO2 |

| Ethyl 2-Amino-3-bromo-4-chlorobenzoate | 1696491-09-4 lgcstandards.com | C9H9BrClNO2 lgcstandards.com |

| 3-Bromo-2-chlorobenzoic acid | 56961-27-4 chembk.com | C7H4BrClO2 chembk.com |

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 lookchem.com | C7H4BrClO2 google.com |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 chemicalbook.com | C7H4BrClO2 chemicalbook.com |

| 6-Amino-3-bromo-2-chlorobenzoic acid | 3030-19-1 | C7H5BrClNO2 |

| Ethyl 3-bromo-6-(bromomethyl)-2-chlorobenzoate | 2386610-68-8 bldpharm.com | C10H9Br2ClO2 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSBPVGYUMGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ethyl 3 Bromo 2 Chlorobenzoate

Precursor Synthesis and Halogenation Protocols for the Benzoate (B1203000) Core

Synthesis of 3-Bromo-2-chlorobenzoic Acid from Established Intermediates

The synthesis of 3-bromo-2-chlorobenzoic acid is a key step that requires careful regiochemical control. Several strategies have been explored to achieve the desired 2,3-dihalogen substitution pattern on the benzoic acid ring.

Direct electrophilic bromination of 2-chlorobenzoic acid is synthetically challenging for producing the 3-bromo isomer. The inherent directing effects of the substituents on the benzene (B151609) ring guide incoming electrophiles to other positions. The chlorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. pressbooks.publibretexts.org Consequently, the position most electronically favored for substitution is C5, which is para to the chlorine and meta to the carboxyl group. Standard bromination conditions, such as using N-bromosuccinimide (NBS) in a sulfuric acid system, predominantly yield the 5-bromo-2-chlorobenzoic acid isomer. google.com This regiochemical outcome makes direct bromination an unviable route for the synthesis of the 3-bromo isomer.

To overcome the regiochemical limitations of electrophilic aromatic substitution, directed ortho-metalation (DoM) has emerged as a powerful strategy. baranlab.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. uwindsor.ca The carboxylate group itself can serve as an effective DMG. organic-chemistry.org

A highly effective route to 3-bromo-2-chlorobenzoic acid involves the directed ortho-metalation of 3-chlorobenzoic acid. nih.govacs.org In this approach, 3-chlorobenzoic acid is treated with a hindered lithium dialkylamide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), at low temperatures (e.g., -50 °C). The base selectively removes the proton at the C2 position, which is ortho to both the chloro and carboxylate groups, forming a stable lithium 3-chloro-2-lithiobenzoate dianion. nih.govacs.org This lithiated intermediate can then be trapped by an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom at the desired C3 position, yielding 3-bromo-2-chlorobenzoic acid with high regioselectivity. nih.gov

| Starting Material | Base | Key Intermediate | Electrophile | Product |

|---|---|---|---|---|

| 3-Chlorobenzoic Acid | LDA or LTMP | Lithium 3-chloro-2-lithiobenzoate | Br₂ | 3-Bromo-2-chlorobenzoic Acid |

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. acsgcipr.org Green chemistry principles can be applied to the halogenation of aromatic compounds to reduce waste and avoid hazardous reagents. researchgate.net Strategies include the use of safer bromine sources, recyclable catalysts, and greener solvents like water. researchgate.net

One approach involves oxidative bromination using a simple bromide salt, such as potassium bromide (KBr), in the presence of an oxidant. This avoids the use of hazardous molecular bromine. researchgate.net Another green technique is the use of sonication, which can promote reactions under solvent- and catalyst-free conditions, as demonstrated in the synthesis of 3-bromobenzoic acid. ijisrt.com While a specific green synthesis for 3-bromo-2-chlorobenzoic acid is not extensively documented, these principles offer a framework for developing more sustainable synthetic routes. For instance, a potential green approach could involve the decarboxylative bromination of a suitably substituted phthalic acid derivative, a reaction that can be performed under transition-metal-free conditions. nih.gov

| Green Strategy | Principle | Potential Application |

|---|---|---|

| Oxidative Bromination | Use of bromide salts (e.g., KBr) with an oxidant (e.g., H₂O₂) | Avoids handling of elemental bromine |

| Sonochemistry | Use of ultrasound to drive reactions | Potential for solvent- and catalyst-free conditions ijisrt.com |

| Aqueous Solvents | Replacing volatile organic solvents with water | Reduces environmental impact and safety hazards researchgate.net |

Regioselective Functionalization of Benzene Ring Systems and Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents already present on the benzene ring. lumenlearning.com Substituents can be classified as activating or deactivating, and as ortho, para-directing or meta-directing.

In the case of 2-chlorobenzoic acid, both the chlorine atom and the carboxylic acid group are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.org Their directing effects, however, are opposing:

Chloro Group (-Cl): This group is deactivating due to its strong inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated via resonance, which stabilizes the carbocation intermediate (arenium ion) when substitution occurs at the ortho and para positions. Therefore, the chloro group is an ortho, para-director. pressbooks.publibretexts.org

Carboxylic Acid Group (-COOH): This group is strongly deactivating through both inductive and resonance effects, withdrawing electron density from the ring. It directs incoming electrophiles to the meta position. libretexts.org

When both groups are present on the ring, as in 2-chlorobenzoic acid, the outcome of an electrophilic substitution is determined by the combined influence of these effects. The positions ortho and para to the chlorine are C3 and C5. The position meta to the carboxylic acid is C5. The C5 position is therefore strongly favored as it satisfies the directing effects of both substituents. This explains why direct bromination leads overwhelmingly to 5-bromo-2-chlorobenzoic acid and underscores the necessity of alternative strategies like directed ortho-metalation to achieve substitution at the C3 position. nih.govacs.org

Esterification Protocols for the Generation of Ethyl 3-bromo-2-chlorobenzoate

Once 3-bromo-2-chlorobenzoic acid has been synthesized, the final step is its conversion to the corresponding ethyl ester.

The most common and direct method for this transformation is the Fischer-Speier esterification, often simply called Fischer esterification. athabascau.ca This reaction involves heating the carboxylic acid with an alcohol—in this case, ethanol (B145695)—in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org

The Fischer esterification is a reversible, equilibrium-controlled reaction. masterorganicchemistry.com To drive the reaction toward the formation of the ester product, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent, or by removing the water that is formed as a byproduct during the reaction. athabascau.camasterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. libretexts.org

Nucleophilic attack by the oxygen atom of ethanol on the activated carbonyl carbon.

Proton transfer from the attacking ethanol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group.

Deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product, this compound. masterorganicchemistry.com

Modern variations of this protocol include the use of microwave-assisted organic synthesis (MAOS). Microwave heating can significantly accelerate the rate of esterification, reducing reaction times from hours to minutes, although care must be taken in sealed-vessel systems where the removal of water is not possible. researchgate.net

Catalytic Esterification Methodologies

The conversion of 3-bromo-2-chlorobenzoic acid to this compound is typically achieved through esterification with ethanol in the presence of an acid catalyst. The most common and traditional method is the Fischer-Speier esterification.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, such as sulfuric acid or hydrochloric acid. study.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. youtube.com A tetrahedral intermediate is formed, which then undergoes a series of proton transfer steps, leading to the elimination of a water molecule and the formation of the ethyl ester. study.comyoutube.com The catalyst is regenerated at the end of the reaction.

Commonly used strong acid catalysts include:

Sulfuric Acid (H₂SO₄)

p-Toluenesulfonic Acid (p-TsOH)

Hydrochloric Acid (HCl) chemicalbook.com

Metal-based catalysts, such as tin (II) compounds, are also employed, particularly for high-temperature reactions, as they typically become fully active at temperatures above 180°C. google.com

Solvent-Free and Environmentally Benign Esterification Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly esterification processes. ijisrt.com These methods aim to reduce or eliminate the use of hazardous solvents and corrosive mineral acids.

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and potential for reusability.

Modified Montmorillonite K10 Clay: Montmorillonite K10 clay activated with orthophosphoric acid has been shown to be an effective catalyst for the esterification of substituted benzoic acids. ijstr.orgepa.gov This modified clay provides an acidic surface that facilitates the reaction, often under solvent-free conditions. ijstr.orgepa.gov Benzoic acids with both electron-donating and electron-withdrawing groups can be successfully esterified using this method. epa.gov

Ion Exchange Resins: Resins like Amberlyst-15 serve as effective and reusable solid acid catalysts for esterification reactions. dergipark.org.tr

Deep Eutectic Solvents (DES): DESs have emerged as green alternatives, acting as both the solvent and the catalyst. dergipark.org.tr A deep eutectic solvent formed by p-toluene sulfonic acid (as the hydrogen bond donor) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (as the hydrogen bond acceptor) has demonstrated high catalytic activity in the esterification of benzoic acid with various alcohols, achieving high conversions without the need for an additional organic solvent. dergipark.org.tr

Mechanochemical Methods: High-speed ball milling represents a novel, solvent-free approach to esterification at room temperature. nih.gov This mechanically induced method can proceed via different mechanisms depending on the reagents used, such as I₂/KH₂PO₂ or KI/P(OEt)₃ systems, and avoids the need for solvents and high temperatures. nih.gov

Optimization of Reaction Conditions and Process Parameters for Efficient Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and ensure high purity.

Yield Enhancement and Purity Profile Control in this compound Production

Achieving high yield and purity is critical for the industrial viability of a synthetic process. While specific data for this compound is limited, extensive research on its isomer, Ethyl 5-bromo-2-chlorobenzoate, provides valuable insights into process optimization. In a documented industrial-scale synthesis, a three-step process to produce 5-bromo-2-chlorobenzoic acid, the precursor to the ester, achieved a total yield of 89.8% with a purity of 99.6%. google.comepo.org

Key parameters that are typically optimized include:

Temperature: The reaction temperature is controlled to ensure a reasonable reaction rate without promoting side reactions. For instance, in the synthesis of the precursor acid, temperatures are carefully controlled in ranges such as -5 to 6°C during diazotization and 40-55°C during hydrolysis. google.com

Reaction Time: The duration of the reaction is monitored to ensure completion. In one process, stirring is continued for 30 minutes after the addition of reagents to ensure the reaction goes to completion. google.com

Catalyst Loading: The amount of catalyst is optimized to be sufficient for a high reaction rate without being excessive, which would increase costs and complicate purification.

Purification Methods: Post-reaction purification is crucial for achieving a high purity profile. Recrystallization from solvents like methanol (B129727), ethanol, or acetic acid is a common method to remove impurities. google.com In the synthesis of 5-bromo-2-chlorobenzoic acid, yields of 84-85% and purities exceeding 99.5% have been achieved after a single recrystallization step. patsnap.com

| Method/Step | Yield | Purity | Source |

|---|---|---|---|

| Three-Step Process (Overall) | 89.8% | 99.6% | google.comepo.org |

| Single Bromination & Recrystallization | 85.0% | 99.6% | google.com |

| Single Bromination & Recrystallization | 84.3% | 99.6% | patsnap.com |

| Single Bromination & Recrystallization | 84.6% | 99.7% | patsnap.com |

Mechanistic Insights into Catalyst Selection and Reaction Efficiency

The choice of catalyst is fundamental to the efficiency of the esterification reaction.

Proton Acid Catalysts (Fischer Esterification): The efficiency of catalysts like H₂SO₄ is derived from their ability to act as a strong proton source. The protonation of the carbonyl oxygen makes the carboxylic acid a much stronger electrophile, thereby accelerating the rate of nucleophilic attack by ethanol. study.com The reaction is reversible, so efficiency is often improved by using an excess of the alcohol or by removing water as it forms. study.com

Solid Acid Catalysts: The catalytic activity of materials like phosphoric acid-modified Montmorillonite K10 is attributed to the increased acidity of the clay surface. ijstr.org This enhanced surface acidity allows for efficient protonation of the carboxylic acid, similar to homogeneous mineral acids, but with the benefits of a heterogeneous system. ijstr.org

Mechanochemical Systems: In novel systems like the I₂/KH₂PO₂-mediated ball-milling reaction, mechanistic studies using ¹⁸O isotope labeling have shown that the oxygen atom in the final ester product originates from the carboxylic acid. nih.gov This is in contrast to other systems where the oxygen comes from the alcohol, indicating a different reaction pathway that influences catalyst and reagent selection. nih.gov

Exploration of Convergent and Divergent Synthetic Pathways to Analogues

The synthesis of analogues of this compound can be approached through either convergent or divergent strategies.

Convergent Synthesis: This approach involves synthesizing the desired substituted benzoic acid first, followed by esterification. To create analogues, one can start with different precursors. For example, to synthesize an analogue like 3-bromo-2,6-dimethoxybenzoic acid, the synthesis could begin with 2-bromo-m-dimethoxybenzene. google.com Similarly, other isomers can be prepared by starting with the corresponding substituted toluenes or benzoic acids and applying appropriate bromination and chlorination reactions.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then modified to create a library of related compounds. Starting with this compound, further functionalization could be explored. For instance, the bromine atom could potentially be replaced or used in cross-coupling reactions to introduce different substituents onto the aromatic ring, leading to a variety of analogues. The synthesis of related compounds like 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester is achieved by the radical-initiated bromination of the corresponding methyl-substituted benzoic acid ester, showcasing a pathway to modify substituents on the ring. google.com

Mechanistic Investigations of Chemical Reactivity and Transformation of Ethyl 3 Bromo 2 Chlorobenzoate

Nucleophilic Substitution Reactions Involving Aryl Halides (Bromine and Chlorine)

The presence of two halogen atoms on the benzene (B151609) ring, coupled with an electron-withdrawing ester group, makes Ethyl 3-bromo-2-chlorobenzoate a candidate for nucleophilic aromatic substitution (SNAr). This reaction pathway is distinct from nucleophilic aliphatic substitutions (SN1 and SN2) and involves the direct replacement of an aryl halide by a nucleophile.

The SNAr mechanism proceeds via a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, either bromine or chlorine). This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily broken in this step.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. youtube.com In this compound, the ethyl ester group (-COOEt) functions as such an activating group. It helps to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization. The reaction is completed in the second, faster step, where the leaving group departs, and the aromaticity of the ring is restored. youtube.com

In traditional SN1 and SN2 reactions, bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the larger bromide ion can better stabilize the negative charge. brainly.combrainly.comreddit.com However, in nucleophilic aromatic substitution, this trend is often inverted or the reactivities are similar. nih.gov The typical leaving group order in SNAr reactions is F > Cl ≈ Br > I. masterorganicchemistry.com

| Property | Chlorine | Bromine | Impact on SNAr Reactivity |

|---|---|---|---|

| Electronegativity | Higher | Lower | Higher electronegativity enhances the ring's electrophilicity, favoring the initial nucleophilic attack. |

| C-X Bond Strength | Stronger | Weaker | Less critical for the reaction rate as C-X bond breaking is not the rate-determining step. masterorganicchemistry.com |

| Leaving Group Ability (in SNAr) | Cl ≈ Br or Cl > Br | The overall rate is primarily dictated by the stability of the Meisenheimer intermediate, not the ease of leaving group departure. |

Electrophilic Aromatic Substitution Reactions of the Substituted Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comquizlet.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

The three substituents on the benzene ring each exert an influence on the position of an incoming electrophile:

Ethyl Ester Group (-COOEt): This is a moderately deactivating group. masterorganicchemistry.com Through both inductive and resonance effects, it withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C5 in this molecule, as C3 is already substituted). libretexts.org

Halogens (-Cl and -Br): Halogens are also deactivating groups due to their strong electron-withdrawing inductive effect. masterorganicchemistry.compressbooks.pub However, they are ortho, para-directors. This is because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate (also known as a sigma complex) when the electrophile attacks at the ortho or para positions. libretexts.orgyoutube.com This resonance stabilization outweighs the destabilizing inductive effect at these positions. libretexts.org

| Substituent (Position) | Classification | Directing Influence | Favored Positions for Attack |

|---|---|---|---|

| -COOEt (C1) | Deactivating, Meta-Director | Withdraws electron density via induction and resonance. | C5 |

| -Cl (C2) | Deactivating, Ortho, Para-Director | Withdraws via induction, donates via resonance. | C4 (ortho), C6 (para) |

| -Br (C3) | Deactivating, Ortho, Para-Director | Withdraws via induction, donates via resonance. | C5 (ortho) |

The regioselectivity of an EAS reaction on this compound is determined by the combined influence of the three substituents. The available positions for substitution are C4, C5, and C6.

Position C4: Attack at this position is directed ortho by the chlorine atom.

Position C5: Attack at this position is directed meta by the ester group and ortho by the bromine atom. This position benefits from two directing influences.

Position C6: Attack at this position is directed para by the chlorine atom.

Between the available positions, C5 is activated by the bromine (ortho), while C4 and C6 are activated by the chlorine (ortho and para, respectively). The synergistic directing effect of both the meta-directing ester and the ortho-directing bromine towards position C5 makes it a highly probable site for electrophilic substitution. The final product distribution would depend on the specific electrophile and reaction conditions, including steric hindrance which might disfavor attack at the more crowded C4 position.

Hydrolysis and Transesterification Reactions of the Ethyl Ester Functionality

The ethyl ester group of this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the attack of a nucleophile at the electrophilic carbonyl carbon of the ester.

Hydrolysis: This reaction converts the ethyl ester into the corresponding carboxylic acid, 3-bromo-2-chlorobenzoic acid. Hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This process is commonly used for the synthesis of 5-bromo-2-chlorobenzoic acid from its precursors. google.comgoogle.com

Transesterification: This process involves the reaction of the ester with an alcohol, typically in the presence of an acid or base catalyst, to exchange the ethyl group for the alkyl group of the new alcohol. For example, reacting this compound with methanol (B129727) would yield Mthis compound. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Kinetic and Thermodynamic Parameters Governing Ester Cleavage and Formation

The cleavage of the ester bond in this compound, typically through hydrolysis, is a fundamental reaction influenced by both electronic and steric factors. In alkaline hydrolysis, the reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2). The rate of this reaction is sensitive to the nature and position of the substituents on the aromatic ring.

Table 1: Representative Kinetic Data for Alkaline Hydrolysis of Substituted Ethyl Benzoates

| Substituent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| H | 25 | 0.012 | 48.5 |

| p-NO₂ | 25 | 2.8 | 42.1 |

| o-Br | 25 | 0.008 | 52.3 |

Note: This table presents generalized data for illustrative purposes and is not specific to this compound. The data for o-Br highlights the potential impact of ortho-substitution.

Chemo- and Regioselective Hydrolysis via Biocatalysis

Biocatalysis offers a powerful tool for the selective transformation of multifunctional molecules like this compound. Enzymes, particularly lipases and esterases, can exhibit high chemo- and regioselectivity in ester hydrolysis, often operating under mild conditions. uky.edu

For a dihalogenated substrate, a key question is whether the enzyme can selectively hydrolyze the ester group without affecting the carbon-halogen bonds. Lipases are known to catalyze the hydrolysis of a wide range of esters, including those with aromatic moieties. uky.edu The active site of the enzyme can recognize the ester functionality and facilitate its cleavage, leaving the aryl halides intact.

Furthermore, in cases where multiple ester groups are present, enzymes can display regioselectivity, hydrolyzing one ester in preference to another. While this compound has only one ester group, the principles of enzymatic regioselectivity are crucial in the broader context of substituted aromatic compounds. The specific three-dimensional structure of the enzyme's active site governs substrate binding and orientation, leading to selective transformations. uky.edu For instance, microbial degradation of chlorobenzoic acids has been shown to proceed via specific enzymatic pathways, highlighting the ability of microorganisms to handle halogenated aromatics. researchgate.netnih.gov The application of specific microbial enzymes could potentially lead to the clean and selective hydrolysis of this compound to 3-bromo-2-chlorobenzoic acid.

Reduction and Oxidation Pathways of this compound

The carbon-halogen bonds and the aromatic core of this compound are susceptible to reduction and oxidation reactions, respectively. The selectivity and mechanism of these transformations are of significant interest.

Selective Reduction of Carbon-Halogen Bonds

The reduction of aryl halides is a well-established transformation that can proceed through various mechanisms, including catalytic hydrogenation, metal-mediated reduction, and electrochemical methods. A key challenge in the reduction of a dihalogenated compound like this compound is achieving selective cleavage of one carbon-halogen bond over the other.

Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage. Therefore, it is often possible to achieve selective hydrodebromination in the presence of a C-Cl bond. Catalytic hydrogenation using palladium-based catalysts is a common method for the hydrodehalogenation of aryl halides. The selectivity of this process can be influenced by the catalyst, solvent, and reaction conditions. For instance, catalytic transfer hydrogenation has been shown to be effective for the selective reduction of C-Br bonds in the presence of C-Cl bonds in bromochloroaromatic compounds.

Table 2: Bond Dissociation Energies of Carbon-Halogen Bonds in Aromatic Compounds

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl | ~400 |

| C-Br | ~335 |

The electrochemical reduction of aryl halides offers another avenue for selective dehalogenation. The reduction potential of a C-X bond is influenced by the nature of the halogen and the electronic environment of the aromatic ring. The more easily reduced C-Br bond can often be cleaved at a less negative potential than the C-Cl bond, allowing for electrochemical selectivity.

Oxidative Transformation and Degradation Mechanisms of the Aromatic Core

The aromatic ring of this compound can be degraded under strong oxidizing conditions, often employed in environmental remediation processes. Advanced Oxidation Processes (AOPs), which generate highly reactive species such as hydroxyl radicals (•OH), are capable of attacking and breaking down the stable aromatic core. nih.gov

The degradation mechanism typically involves the initial attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can lead to ring-opening and further oxidation, ultimately resulting in the mineralization of the organic compound to carbon dioxide, water, and inorganic halides.

The presence of halogen substituents can influence the rate and pathway of oxidative degradation. While specific studies on this compound are scarce, research on related compounds like 2,4-dichlorobenzoic acid has shown that degradation can proceed through the formation of various hydroxylated and ring-opened intermediates before complete mineralization. researchgate.net The initial sites of hydroxyl radical attack are often influenced by the electronic effects of the substituents on the ring.

Radical Reactions and Photochemical Transformations of Halogenated Benzoates

Halogenated benzoates can undergo a variety of radical and photochemical reactions, often initiated by the cleavage of the carbon-halogen bond.

Photoinduced Electron Transfer (PET) Processes and Radical Generation

Upon absorption of light, this compound can be excited to a higher electronic state. In the presence of an electron donor, a photoinduced electron transfer (PET) can occur, leading to the formation of a radical anion of the benzoate. nih.govnih.govdiva-portal.orgresearchgate.net This radical anion is a key intermediate that can subsequently undergo fragmentation.

The weaker C-Br bond is more likely to cleave homolytically or heterolytically from the radical anion compared to the stronger C-Cl bond. This selective cleavage would generate an aryl radical at the 3-position and a bromide ion. The resulting aryl radical is a highly reactive species that can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other components of the reaction mixture, or addition to unsaturated systems.

The efficiency of radical generation through PET is dependent on several factors, including the wavelength of light, the nature of the electron donor, and the solvent. The study of these processes often involves transient absorption spectroscopy to detect and characterize the short-lived radical intermediates. The relative reactivity of C-Br and C-Cl bonds in radical reactions is a critical factor, with the C-Br bond generally being more labile. ucalgary.camasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Studies on Carbon-Halogen Bond Homolysis and Subsequent Radical Reactivity

Investigations into the homolytic cleavage of carbon-halogen bonds in this compound are fundamental to understanding its radical-mediated reactivity. While specific experimental studies on this particular molecule are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed by applying established principles of physical organic chemistry and analyzing the behavior of analogous dihalobenzene systems. The reactivity is primarily dictated by the differential strengths of the C-Br and C-Cl bonds, which in turn determines the initial site of radical formation and the subsequent reaction pathways.

The selective homolysis of one carbon-halogen bond over the other is a critical aspect of the radical chemistry of dihalobenzoates. The bond dissociation energy (BDE) is the key parameter governing this selectivity. Generally, the C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to homolytic cleavage under thermal or photochemical conditions. quora.com This difference in bond strength is a well-established trend in haloarenes. nih.gov

The homolytic cleavage of the C-Br bond in this compound would lead to the formation of the 2-chloro-3-ethoxycarbonylphenyl radical and a bromine radical. This initial step is typically induced by energy input, such as ultraviolet (UV) irradiation or high temperatures. The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

The table below outlines the theoretical bond dissociation energies for related halobenzenes, illustrating the disparity between C-Br and C-Cl bond strengths.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-Br in Bromobenzene | ~80-83 |

| C-Cl in Chlorobenzene | ~91-99 |

| C-H in Benzene | ~111 |

Note: These are approximate values for the parent halobenzenes and serve to illustrate the general trend. The exact BDEs for this compound may vary slightly due to the presence of the ester and the other halogen substituent.

The subsequent reactivity of the 2-chloro-3-ethoxycarbonylphenyl radical is dictated by the reaction conditions and the presence of other reagents. Common pathways for aryl radicals include:

Hydrogen Abstraction: In the presence of a hydrogen donor solvent (e.g., an alcohol or an alkane), the aryl radical can abstract a hydrogen atom to form Ethyl 2-chlorobenzoate. This is a common termination step in radical reactions.

Intermolecular Addition: The aryl radical can add to an unsaturated bond, such as an alkene or alkyne, to form a new carbon-carbon bond. This is a key step in many radical-mediated polymerization and functionalization reactions.

Intramolecular Cyclization: Depending on the substitution pattern and the presence of suitable tethered reactive groups, the aryl radical could potentially undergo intramolecular cyclization to form a new ring system.

Halogen Atom Abstraction: The aryl radical could abstract a halogen atom from another molecule, propagating a radical chain reaction.

It is important to note that while the homolysis of the C-Cl bond is less favorable, it is not impossible. Under sufficiently energetic conditions, cleavage of the C-Cl bond could also occur, leading to the formation of the 3-bromo-2-ethoxycarbonylphenyl radical. The relative ratio of C-Br to C-Cl bond cleavage would be dependent on the specific reaction conditions, such as temperature and the wavelength of light used in photochemical experiments.

Computational Chemistry and Theoretical Approaches for Ethyl 3 Bromo 2 Chlorobenzoate

Quantum Chemical Calculations of Electronic Structure and Chemical Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by calculating the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and activation energies.

For Ethyl 3-bromo-2-chlorobenzoate, DFT calculations can elucidate the mechanisms of key reactions such as nucleophilic substitution, hydrolysis, or cross-coupling reactions. For instance, in a study of the Arbuzov reaction involving ethyl halides, DFT was used to show a two-stage mechanism, identifying the rate-limiting step and demonstrating that a polar solvent could accelerate the process by lowering energy barriers. nih.gov Similarly, DFT has been employed to explain the regioselectivity of C-H activation in substituted benzoic acids, revealing that both steric and weak non-covalent interactions guide the reaction outcome. nih.gov

A typical DFT study on a reaction involving this compound would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating zero-point vibrational energies.

These calculations provide a quantitative understanding of reaction feasibility and selectivity, guiding the design of synthetic routes.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Reactions with electrophiles typically occur at the site of the highest HOMO density.

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's electrophilicity. Nucleophilic attack is predicted to occur where the LUMO is localized.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, the electron-withdrawing nature of the chlorine, bromine, and ester groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). cam.ac.uk The HOMO is likely distributed over the benzene ring, while the LUMO may have significant contributions from the carbonyl carbon of the ester group and the carbon atoms attached to the halogens, indicating these as potential sites for nucleophilic attack. FMO analysis can thus predict the most probable sites for electrophilic and nucleophilic attack, providing a theoretical basis for observed regioselectivity.

Table 1: Conceptual FMO Properties for Reactivity Analysis This table presents illustrative data based on general principles of FMO theory for substituted aromatics.

| Orbital | Conceptual Energy (eV) | Primary Location of Electron Density | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -7.5 to -8.5 | Delocalized across the aromatic ring | Site for electrophilic attack |

| LUMO | -0.5 to -1.5 | Aromatic ring, C=O group, C-Cl and C-Br bonds | Site for nucleophilic attack |

| HOMO-LUMO Gap | 6.0 to 8.0 | N/A | Indicator of chemical stability and reactivity |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents. dovepress.com

For this compound, MD simulations can be used to explore:

Conformational Landscapes: The ethyl ester group is not rigid and can rotate around the C-O single bond. MD simulations can map the free energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its packing in a crystal or its binding to a receptor.

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules. In solution, this includes the organization of solvent molecules around the solute, which affects solubility and reactivity. researchgate.netchemicaljournals.com The halogen atoms (bromine and chlorine) can participate in halogen bonding, a type of non-covalent interaction that can be critical in molecular recognition and crystal engineering. cam.ac.uknih.gov MD simulations can identify and characterize these interactions. cam.ac.uknih.gov

Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent environment, providing insights into how solvation stabilizes or destabilizes different conformations or transition states. osti.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their measured reactivity. By building a statistical model, QSRR can predict the reactivity of new, unsynthesized compounds.

To build a QSRR model for a reaction involving substituted benzoates like this compound, a set of molecular descriptors would first be calculated using quantum chemical methods. These descriptors quantify various aspects of the molecule's structure:

Electronic Parameters: These describe the electron distribution, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for modeling reactions governed by electrostatic interactions.

Steric Parameters: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific van der Waals radii. They are important for reactions where steric hindrance plays a key role in determining the outcome.

Once these descriptors are calculated for a training set of molecules with known experimental reactivities (e.g., reaction rates or product ratios), statistical methods like multiple linear regression or machine learning are used to build a mathematical equation linking the descriptors to reactivity. This resulting QSRR model can then be used to predict the reactivity and regioselectivity of new compounds, aiding in the design of more efficient synthetic routes.

The bromine and chlorine atoms on the benzene ring of this compound exert a profound influence on its electronic properties and reactivity. This influence is a combination of two opposing effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they pull electron density away from the benzene ring through the sigma bond network. nih.gov This is an electron-withdrawing effect that deactivates the ring, making it less reactive towards electrophilic substitution compared to benzene. nih.gov

Resonance Effect (+R): The halogen atoms possess lone pairs of electrons in p-orbitals that can be delocalized into the pi-system of the benzene ring. osti.gov This is an electron-donating effect that increases electron density at the ortho and para positions relative to the halogen.

Table 2: Summary of Halogen Substituent Effects on the Aromatic Ring

| Effect | Description | Impact on Electron Density | Influence on Reactivity |

|---|---|---|---|

| Inductive (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. nih.gov | Decreases overall electron density on the ring. | Deactivates the ring towards electrophilic substitution. nih.gov |

| Resonance (+R) | Donation of lone pair electrons into the pi-system of the ring. osti.gov | Increases electron density, especially at ortho and para positions. | Directs incoming electrophiles to ortho/para positions. osti.gov |

In Silico Prediction and Validation of Spectroscopic Characteristics

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules like this compound. Through in silico methods, researchers can calculate various spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theoretical calculations and experimental results allows for a more detailed and accurate assignment of spectral features. The most common theoretical approach for this purpose is Density Functional Theory (DFT), often employed with various basis sets to achieve a balance between computational cost and accuracy. scielo.org.zarsc.org

Vibrational Spectroscopy (FT-IR)

Theoretical calculations, typically using DFT methods such as B3LYP with a 6-311++G(d,p) basis set, are widely used to predict the vibrational frequencies of molecules. researchgate.netsemanticscholar.org These calculations provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. For this compound, these calculations would elucidate the vibrational modes associated with the benzene ring, the ester group (C=O, C-O), and the carbon-halogen bonds (C-Cl, C-Br).

The predicted frequencies are often systematically higher than the experimental values due to the calculations being performed on a single molecule in the gas phase at 0 K and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an appropriate scaling factor. The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode.

Table 1: Hypothetical Predicted and Experimental FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | 1725 | 1720 | Carbonyl stretch |

| νas(C-O-C) | 1250 | 1245 | Asymmetric C-O-C stretch |

| νs(C-O-C) | 1100 | 1095 | Symmetric C-O-C stretch |

| ν(C-Cl) | 750 | 745 | C-Cl stretch |

| ν(C-Br) | 670 | 665 | C-Br stretch |

| γ(C-H) | 850 | 845 | Out-of-plane C-H bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.za These calculations provide theoretical chemical shifts that are then compared to experimental values. The accuracy of the prediction depends on the level of theory, the basis set, and the solvent model used, as solvent effects can significantly influence chemical shifts.

For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons, as well as for the ethyl group. The predicted values help in the unambiguous assignment of the experimental NMR signals, especially for complex aromatic substitution patterns.

Table 2: Hypothetical Predicted and Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C=O | 165.2 | 164.8 | - | - |

| C-Cl | 133.5 | 133.1 | - | - |

| C-Br | 120.8 | 120.5 | - | - |

| Ar-C4 | 131.9 | 131.5 | 7.62 | 7.58 |

| Ar-C5 | 128.4 | 128.1 | 7.35 | 7.31 |

| Ar-C6 | 130.1 | 129.8 | 7.78 | 7.75 |

| O-CH₂ | 62.5 | 62.1 | 4.40 | 4.35 |

| CH₃ | 14.3 | 14.1 | 1.41 | 1.38 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. scielo.org.za These calculations yield information about the electronic transitions, including the excitation energies (which are related to the absorption wavelength, λmax), oscillator strengths (related to the intensity of the absorption), and the molecular orbitals involved in the transitions.

For this compound, TD-DFT calculations would predict the λmax values corresponding to the π-π* and n-π* transitions. The solvent environment is crucial for UV-Vis spectra, and therefore, solvent models are often incorporated into the calculations to provide more accurate predictions. The comparison between the theoretical and experimental UV-Vis spectra can provide insights into the electronic structure of the molecule.

Table 3: Hypothetical Predicted and Experimental UV-Vis Spectral Data for this compound

| Transition | Predicted λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Involved Molecular Orbitals |

| π → π | 285 | 290 | 0.45 | HOMO → LUMO |

| n → π | 310 | 315 | 0.02 | HOMO-1 → LUMO |

Role of Ethyl 3 Bromo 2 Chlorobenzoate As a Synthetic Intermediate and Building Block

Applications in the Synthesis of Complex Organic Architectures

The strategic placement of reactive handles on the Ethyl 3-bromo-2-chlorobenzoate molecule makes it an ideal starting material for constructing elaborate organic frameworks. Its utility spans the creation of high-value molecules for the pharmaceutical and agrochemical industries, as well as for materials science.

This compound and its parent acid, 3-bromo-2-chlorobenzoic acid, are recognized as key intermediates in the synthesis of various pharmaceutical compounds. The dihalogenated phenyl ring is a common scaffold that can be elaborated into more complex structures with specific biological activities. For instance, the related compound 5-bromo-2-chlorobenzoic acid is a crucial intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. google.com

The synthesis of these advanced pharmaceutical ingredients often involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by further transformations. For example, a patented method describes the conversion of ethyl 5-bromo-2-chlorobenzoate to 5-bromo-2-chlorobenzoic acid by treatment with sodium hydroxide (B78521), followed by acidification with hydrochloric acid. google.com This carboxylic acid can then be coupled with other molecules to build the final drug structure. The presence of the two halogen atoms allows for subsequent cross-coupling reactions to introduce additional molecular complexity, a common strategy in drug discovery and development.

The structural features of halogenated benzoates are valuable in the development of active ingredients for crop protection. myskinrecipes.com The specific substitution pattern of this compound can be tailored to create new herbicides, fungicides, or insecticides. The ester group allows for further functionalization, enabling the creation of a diverse range of chemical entities for various industrial uses. myskinrecipes.com

In the realm of materials science, di- and polyhalogenated aromatic compounds are fundamental starting materials for preparing functional polymers and specialty chemicals through iterative cross-coupling reactions. nih.gov The ability to selectively functionalize the bromine and chlorine positions allows for the precise construction of polymer backbones or the attachment of specific side chains, leading to materials with desired electronic, optical, or physical properties. The parent compound, 3-bromo-2-chlorobenzoic acid, is noted for its use in synthesizing dyes and polymers.

Cross-Coupling Reactions Utilizing the Halogenated Aromatic System

The halogenated aromatic system of this compound is perfectly suited for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govscielo.br The difference in reactivity between the C-Br and C-Cl bonds is a key advantage, as the C-Br bond is typically more reactive towards oxidative addition with palladium catalysts. This allows for selective functionalization at the 3-position while leaving the 2-position (C-Cl bond) intact for a subsequent, different coupling reaction under more forcing conditions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. scielo.br this compound can serve as a substrate in several of these key reactions, leveraging the reactivity of its C-Br bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid) to form a new C-C bond. scielo.brrsc.org By reacting this compound with an arylboronic acid, a biaryl structure can be synthesized selectively at the bromine-bearing position.

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene to form a substituted alkene. rsc.org This allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, creating an aryl-alkyne C-C bond. rsc.org This is a widely used method for constructing conjugated systems found in many natural products and functional materials. researchgate.net

These reactions generally proceed via a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. nih.govnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)–C(sp²) / C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene | C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligand coordinated to the palladium center. nih.gov For substrates like this compound, ligand design is crucial for controlling the reaction outcome.

Bulky electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), and N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides. nih.govnih.gov However, in the case of dihalogenated substrates, these bulky ligands can sometimes promote unwanted exhaustive functionalization, where both halogens are substituted. nih.gov Therefore, careful optimization of the ligand, catalyst, base, and solvent is necessary to achieve selective mono-functionalization of the more reactive C-Br bond. For instance, different ligands may be optimal for coupling with electron-rich versus electron-deficient aryl halides. rsc.org Catalyst systems are often screened to find the optimal conditions that provide high yields and selectivity for the desired product. researchgate.net

| Ligand Type | Examples | Key Characteristics | Influence on Coupling Reactions |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, XPhos | Varying steric bulk and electron-donating ability | Bulky ligands can increase reaction rates and stabilize catalytic intermediates. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often sterically bulky | Form very stable Pd complexes, highly active for coupling unreactive substrates like aryl chlorides. |

| Bidentate Phosphines | dppf | Form stable chelate complexes with palladium | Can influence selectivity and catalyst stability. |

Development of Novel Derivatization Strategies for Functional Group Transformations

Beyond cross-coupling, the functional groups on this compound can be transformed through various derivatization strategies to access a wider range of synthetic intermediates. These transformations allow for the introduction of new functionalities and the further elaboration of the molecular scaffold.

The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding 3-bromo-2-chlorobenzoic acid. google.com This carboxylic acid is a versatile intermediate itself, able to participate in amide bond formations, Fischer esterifications, or be reduced to a benzyl (B1604629) alcohol.

The halogen atoms not only participate in cross-coupling but can also be involved in other transformations. For example, halogen-bond-promoted reactions have been developed for the direct cross-coupling of related bromo-fluoro propanoates with coumarins and quinolinones, showcasing novel activation strategies. researchgate.netrsc.org While less common for aryl chlorides and bromides under standard conditions, nucleophilic aromatic substitution (SNAr) could be envisioned if the ring were further activated with strong electron-withdrawing groups. The development of new catalytic systems continues to expand the toolkit for functionalizing C-H bonds and other groups on aromatic systems, offering new pathways for derivatization. acs.org

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, and cascade reactions, involving a sequence of intramolecular reactions, are powerful tools for building molecular complexity efficiently. The structural features of this compound make it a plausible candidate for such processes.

The bromo and chloro substituents on the aromatic ring can potentially participate in various cross-coupling reactions, which are often key steps in MCRs and cascade sequences. For instance, palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings could be selectively performed at either the bromine or chlorine position, depending on the reaction conditions and catalyst system. This differential reactivity could be exploited in a sequential or one-pot manner to introduce diverse functionalities.

However, a review of current scientific literature does not yield specific examples or detailed research studies where this compound has been explicitly used as a key reactant in the development of novel multi-component or cascade reactions. The potential for its integration remains largely theoretical and presents an area for future research and development in synthetic methodology.

Stereoselective Transformations and Chiral Auxiliary Applications

Stereoselective transformations are crucial in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can dictate its biological activity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

This compound itself is an achiral molecule and therefore cannot function directly as a chiral auxiliary. For it to be involved in stereoselective transformations, it would typically react with a chiral reagent or catalyst, or be modified to incorporate a chiral center. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a chiral alcohol or amine to form a chiral ester or amide. This new molecule could then potentially direct subsequent reactions in a stereoselective manner.

As with its application in MCRs and cascade reactions, there is a notable absence of published research specifically detailing the use of this compound in stereoselective transformations or as a precursor for a chiral auxiliary. The potential exists, but has not been realized or reported in the available scientific literature.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the detailed molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon skeleton and the relative positions of all proton environments.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in Ethyl 3-bromo-2-chlorobenzoate. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the ester functional group.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region will display signals for three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the substitution pattern. The ethyl group will present as a characteristic quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info For this compound, this includes the carbonyl carbon of the ester, the aromatic carbons (including those directly bonded to the halogens), and the two carbons of the ethyl group. The electronegative halogen substituents significantly influence the chemical shifts of the aromatic carbons to which they are attached. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H4 | Aromatic | 7.65 - 7.75 | 128 - 130 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| Aromatic-H5 | Aromatic | 7.25 - 7.35 | 127 - 129 | Triplet (t) | J ≈ 8.0 |

| Aromatic-H6 | Aromatic | 7.55 - 7.65 | 133 - 135 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| Ester -CH₂- | Aliphatic | 4.30 - 4.40 | 61 - 63 | Quartet (q) | J ≈ 7.1 |

| Ester -CH₃ | Aliphatic | 1.35 - 1.45 | 13 - 15 | Triplet (t) | J ≈ 7.1 |

| C=O | Carbonyl | - | 164 - 166 | Singlet (s) | - |

| C1-COOEt | Aromatic Carbon | - | 131 - 133 | Singlet (s) | - |

| C2-Cl | Aromatic Carbon | - | 130 - 132 | Singlet (s) | - |

| C3-Br | Aromatic Carbon | - | 121 - 123 | Singlet (s) | - |

Note: Predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Spectra are typically recorded in a deuterated solvent such as CDCl₃. rsc.org

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for the unambiguous confirmation of the molecular structure by revealing correlations between nuclei. oregonstate.edursc.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling relationships. ugm.ac.id For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent aromatic protons (H4-H5, H5-H6), helping to definitively assign their positions on the ring. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C, one-bond correlations). ugm.ac.id It is used to definitively assign the carbon signal for each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for piecing together the molecular skeleton by identifying long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.net Key correlations for this compound would include:

The methylene (-CH₂) protons of the ethyl group correlating to the carbonyl carbon (C=O).

The aromatic proton H6 correlating to the carbonyl carbon and C2.

The aromatic proton H4 correlating to C2 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons, regardless of whether they are coupled through bonds. For a relatively rigid structure like this, NOESY can confirm stereochemical details and assignments. For instance, it could show a correlation between the aromatic H6 proton and the methylene protons of the ethyl group, indicating their proximity in space.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and valuable structural information based on fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₉H₈BrClO₂), the calculated monoisotopic mass is 261.93962 Da. nih.gov An HRMS measurement confirming this exact mass provides definitive evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, M⁺˙), which is then fragmented to produce product ions. nih.gov Analyzing these fragments helps to elucidate the structure of the parent molecule. The fragmentation of this compound under electron ionization (EI) would be expected to follow several key pathways:

Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of a benzoyl cation. [M]⁺˙ → [M - •OC₂H₅]⁺

Loss of Ethene: A McLafferty rearrangement can lead to the loss of a neutral ethene molecule, resulting in the formation of the 3-bromo-2-chlorobenzoic acid radical cation. [M]⁺˙ → [M - C₂H₄]⁺˙

Loss of Halogens: Fragmentation may also involve the loss of the bromine or chlorine atoms. miamioh.edu

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, which serves as a clear diagnostic tool. miamioh.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 262/264/266 | [C₉H₈BrClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 217/219/221 | [C₇H₃BrClO]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 234/236/238 | [C₇H₄BrClO₂]⁺˙ | Loss of ethene (C₂H₄) |

| 183/185 | [C₇H₃BrO]⁺ | Loss of ethoxy radical and Cl |

| 155/157 | [C₇H₄ClO₂]⁺˙ | Loss of ethene and Br |

Note: m/z values correspond to the most abundant isotopes. The presence of multiple halogen isotopes will result in a complex cluster of peaks for each fragment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both preparative and analytical chromatography are essential.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. rsc.org By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the separation of starting materials, intermediates, and the final product can be visualized. rsc.orgrsc.org

Column Chromatography: For the purification of the crude product, column chromatography is the standard method. rsc.org The compound is loaded onto a column packed with a stationary phase like silica gel and eluted with a solvent system, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are high-resolution analytical techniques used to determine the purity of the final product. GC is particularly well-suited for volatile and thermally stable compounds like this compound. calpaclab.com When coupled with a mass spectrometer (GC-MS), it not only provides purity information but also confirms the identity of the compound by its mass spectrum. HPLC can also be used, typically in a reverse-phase mode, to assess purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It allows for both the accurate quantification of the compound and its separation from isomers and impurities.

Reverse-phase HPLC is a commonly employed method for this class of compounds. For instance, a method developed for the isomeric Ethyl 5-bromo-2-chlorobenzoate utilizes a C18 column (like Newcrom R1) with a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid sielc.com. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is typically achieved using a UV detector, as the benzene ring in the molecule absorbs UV light.

A hypothetical HPLC method for this compound could be developed based on these principles. The method parameters would be optimized to achieve a sharp, symmetrical peak with a stable retention time, allowing for reliable quantification against a calibrated standard.

Table 1: Illustrative HPLC Method Parameters for a Related Compound (Ethyl 5-bromo-2-chlorobenzoate)

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV-Vis Spectrophotometry |

| Application | Quantitative analysis, impurity profiling, preparative separation |

This method is scalable and can be adapted for fast UPLC applications using columns with smaller particle sizes (e.g., 3 µm) sielc.com.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile organic compounds. It is particularly useful for assessing the purity of this compound by detecting volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For halogenated aromatic compounds, a non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., ZB-5MS or equivalent), is often effective ijpsr.com. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.

Headspace GC (HS-GC) is a variation that is particularly suited for the analysis of residual solvents in a drug substance or intermediate ijpsonline.com. This technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. This minimizes the introduction of non-volatile matrix components onto the column ijpsonline.com.

Table 2: Typical GC Columns for Analysis of Halogenated Aromatic Compounds

| Column Type | Stationary Phase | Application |

|---|---|---|